
Benzoyl chloride, 2-(2-propen-1-yloxy)-
概要
説明
Benzoyl chloride, 2-(2-propen-1-yloxy)- is an organic compound with the molecular formula C10H9ClO2. It is a benzoyl chloride derivative where the benzoyl group is substituted with a prop-2-en-1-yloxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl chloride, 2-(2-propen-1-yloxy)- typically involves the reaction of 2-hydroxybenzoyl chloride with allyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzoyl chloride, 2-(2-propen-1-yloxy)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzoyl chloride, 2-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-[(Prop-2-en-1-yl)oxy]benzoic acid.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids and reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Pyridine, triethylamine, and other bases.
Solvents: Dichloromethane, toluene, and acetonitrile.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
科学的研究の応用
Benzoyl chloride, 2-(2-propen-1-yloxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzoyl chloride, 2-(2-propen-1-yloxy)- involves its reactivity towards nucleophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful for modifying biomolecules and synthesizing new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
類似化合物との比較
Similar Compounds
Benzoyl Chloride: A simpler compound without the prop-2-en-1-yloxy group.
2-Hydroxybenzoyl Chloride: Similar structure but with a hydroxyl group instead of the prop-2-en-1-yloxy group.
Allyl Chloride: Contains the allyl group but lacks the benzoyl moiety.
Uniqueness
Benzoyl chloride, 2-(2-propen-1-yloxy)- is unique due to the presence of both the benzoyl chloride and prop-2-en-1-yloxy groups. This combination imparts specific reactivity and properties that are not found in simpler benzoyl chloride derivatives. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
特性
CAS番号 |
52542-42-4 |
|---|---|
分子式 |
C10H9ClO2 |
分子量 |
196.63 g/mol |
IUPAC名 |
2-prop-2-enoxybenzoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2 |
InChIキー |
BLULSLUIHWEEQW-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=CC=CC=C1C(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(4-Methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B8668011.png)
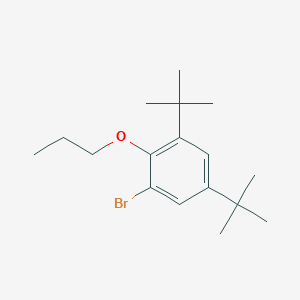
![([1,1'-Biphenyl]-3-ylethynyl)trimethylsilane](/img/structure/B8668026.png)
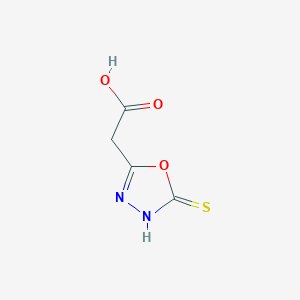
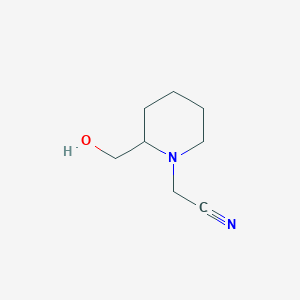
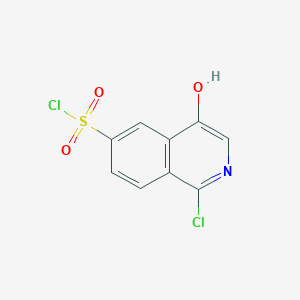
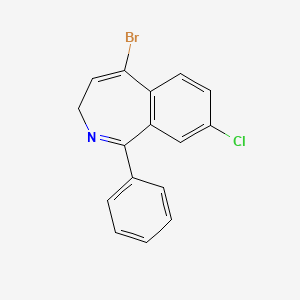
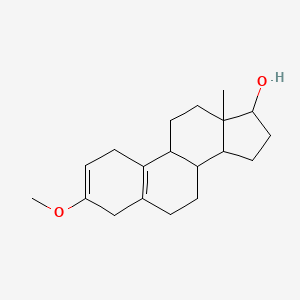
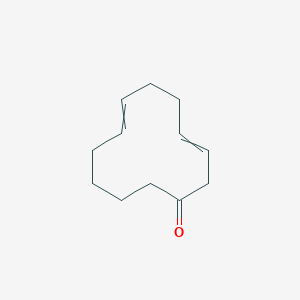
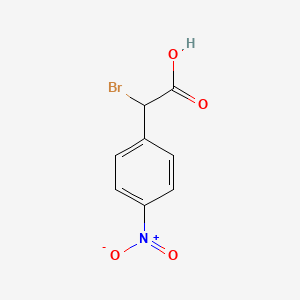
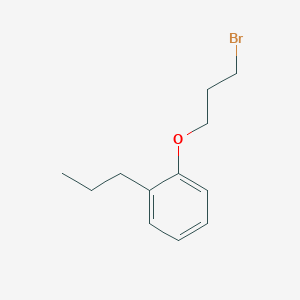
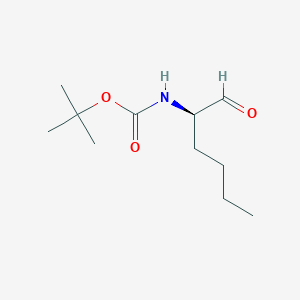
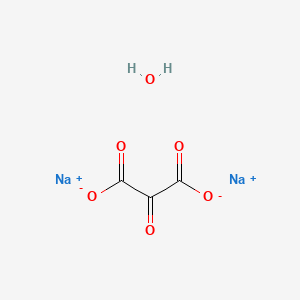
![N,N'-Dimethyl-N-[4-(piperidin-1-yl)but-2-yn-1-yl]urea](/img/structure/B8668104.png)
